(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
Brand Name: Vulcanchem
CAS No.: 71242-59-6
VCID: VC3740872
InChI: InChI=1S/C10H18OS/c1-9(2)7-3-4-10(9,6-12)8(11)5-7/h7-8,11-12H,3-6H2,1-2H3/t7?,8?,10-/m1/s1
SMILES: CC1(C2CCC1(C(C2)O)CS)C
Molecular Formula: C10H18OS
Molecular Weight: 186.32 g/mol

(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol

CAS No.: 71242-59-6

Cat. No.: VC3740872

Molecular Formula: C10H18OS

Molecular Weight: 186.32 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol - 71242-59-6

Specification

CAS No. 71242-59-6
Molecular Formula C10H18OS
Molecular Weight 186.32 g/mol
IUPAC Name (1S)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol
Standard InChI InChI=1S/C10H18OS/c1-9(2)7-3-4-10(9,6-12)8(11)5-7/h7-8,11-12H,3-6H2,1-2H3/t7?,8?,10-/m1/s1
Standard InChI Key PYQMNINTTPIRIT-SFVIPPHHSA-N
Isomeric SMILES CC1(C2CC[C@]1(C(C2)O)CS)C
SMILES CC1(C2CCC1(C(C2)O)CS)C
Canonical SMILES CC1(C2CCC1(C(C2)O)CS)C

Introduction

Structural Characteristics and Identification

Chemical Identity

(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol belongs to the family of bicyclic compounds with the molecular formula C₁₀H₁₈OS. The CAS Registry Number for this compound is 71242-58-5. The bicyclic core structure is related to norbornane (bicyclo[2.2.1]heptane), which is characterized by a six-membered ring with an additional one-carbon bridge connecting two non-adjacent carbon atoms .

Molecular Structure

The compound presents a complex three-dimensional structure with specific stereochemical features:

  • Core Framework: A bicyclo[2.2.1]heptane structure that provides rigidity and a well-defined spatial arrangement

  • Functional Groups: Contains both a mercaptomethyl (-CH₂SH) and a hydroxyl (-OH) group

  • Stereochemistry: The (1S) designation indicates specific spatial configuration at the C1 position

  • Substituents: Two methyl groups at the C7 position increase steric bulk and hydrophobicity

Physical and Chemical Properties

Physical Properties

Based on comparative analysis with structurally similar compounds, the following physical properties can be inferred:

PropertyExpected Characteristics
Physical StateCrystalline solid at room temperature
SolubilityLimited water solubility; good solubility in organic solvents
Molecular Weight186.31 g/mol
DensityApproximately 1.0-1.2 g/cm³
Melting PointEstimated 60-90°C

Chemical Reactivity Profile

The chemical behavior of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol is largely determined by its functional groups:

  • Thiol Reactivity: The mercaptomethyl group can participate in:

    • Oxidation reactions to form disulfides, sulfoxides, or sulfones

    • Nucleophilic substitution reactions

    • Addition to unsaturated systems

    • Metal coordination

  • Hydroxyl Reactivity: The secondary alcohol at C2 position is capable of:

    • Esterification with carboxylic acids

    • Oxidation to ketones

    • Dehydration under acidic conditions

    • Hydrogen bonding interactions

The specific bicyclic framework constrains the conformational flexibility of these functional groups, potentially influencing their reactivity patterns.

Synthesis Methodologies

Synthetic Routes

The synthesis of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol can be approached through several strategies:

  • Starting from bicyclic precursors such as norbornene or camphor derivatives

  • Introduction of the hydroxyl group through stereoselective hydration or hydroxylation reactions

  • Functionalization at C1 position with appropriate thiol-containing groups

  • Stereocontrol to ensure the (1S) configuration

Stereochemical Considerations

Achieving the specific (1S) stereochemistry requires careful control of reaction conditions:

  • Employment of chiral auxiliaries or chiral catalysts

  • Stereoselective transformations with controlled stereochemical outcomes

  • Resolution techniques to separate stereoisomers if necessary

Structural Relationship to Other Compounds

Comparison with Related Structures

(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol shares structural similarities with several compound classes:

CompoundStructural RelationshipKey Differences
Bicyclo[2.2.1]heptan-2-ol (Norborneol)Same bicyclic core with hydroxyl at C2Lacks mercaptomethyl group and dimethyl substituents
7,7-Dimethylbicyclo[2.2.1]heptan-2-olSimilar framework with dimethyl groups at C7Absent mercaptomethyl group at C1
Mercaptocarboxylate compoundsContains mercapto (thiol) functionalityDifferent core structure and additional functional groups

Structure-Activity Relationships

The unique combination of structural features in (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol may contribute to specific biological activities:

  • The thiol group can participate in redox processes, potentially contributing to antioxidant properties

  • The rigid bicyclic structure may provide a scaffold for specific molecular recognition

  • The hydroxyl group can form hydrogen bonds with biological targets

  • The dimethyl groups enhance hydrophobicity, potentially affecting membrane permeability

Analytical Characterization

Spectroscopic Profile

The identification and characterization of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol would typically involve multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the thiol proton (δ 1.5-2.0 ppm), hydroxyl proton (δ 2.5-3.5 ppm), and the complex pattern of the bicyclic framework

    • ¹³C NMR would display signals for the ten carbon atoms, including distinctive shifts for carbons attached to the thiol and hydroxyl groups

  • Infrared (IR) Spectroscopy:

    • Characteristic S-H stretching at approximately 2550-2600 cm⁻¹

    • O-H stretching at approximately 3300-3600 cm⁻¹

    • C-O stretching at approximately 1050-1150 cm⁻¹

  • Mass Spectrometry:

    • Molecular ion peak at m/z 186 (C₁₀H₁₈OS)

    • Fragmentation pattern showing loss of H₂S (m/z 152) and other characteristic fragments

Chromatographic Methods

Purification and analysis of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol would typically employ:

  • High-Performance Liquid Chromatography (HPLC) with appropriate columns for chiral separation

  • Gas Chromatography (GC) for volatile derivatives

  • Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purification

Comparative Reactivity Studies

Oxidation Behavior

The mercaptomethyl group in (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol can undergo various oxidation reactions:

  • Formation of disulfides through mild oxidation

  • Production of sulfoxides with controlled oxidizing agents

  • Further oxidation to sulfones under stronger conditions

Such oxidation chemistry could be valuable in organic synthesis and in understanding redox processes in biological systems.

Hydroxyl Group Transformations

The secondary alcohol functionality presents opportunities for selective transformations:

  • Esterification to produce corresponding esters

  • Oxidation to the ketone using reagents such as pyridinium chlorochromate (PCC)

  • Dehydration to form alkenes with defined stereochemistry

  • Protection as ethers or silyl ethers for selective manipulation of the thiol group

Intramolecular Interactions

The presence of both mercaptomethyl and hydroxyl groups within the same molecule creates potential for intramolecular interactions:

  • Hydrogen bonding between the thiol and hydroxyl groups

  • Possible cyclization reactions under appropriate conditions

  • Directed reactivity where one functional group influences the behavior of the other

Research Challenges and Future Directions

Synthetic Challenges

The preparation of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol with high stereochemical purity presents several challenges:

  • Achieving selective functionalization of the bicyclic framework

  • Controlling stereochemistry at the C1 position

  • Developing efficient and scalable synthetic routes

  • Minimizing side reactions of the reactive functional groups

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